1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c1-13-6-8-23(9-7-13)17-15-10-22-24(18(15)21-12-20-17)11-14-4-2-3-5-16(14)19/h2-5,10,12-13H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMEOPRBRYCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the Methylpiperidinyl Group: The final step involves the alkylation of the compound with 4-methylpiperidine, typically under basic conditions to facilitate the reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorobenzyl group undergoes nucleophilic substitution under basic conditions. Key examples include:
These substitutions occur via an SNAr mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring .
Oxidation
The pyrazolo-pyrimidine core undergoes oxidation with KMnO₄/H₂SO₄ to form N-oxide derivatives, enhancing solubility but reducing biological activity .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, yielding tetrahydropyrimidine analogs with altered pharmacokinetic profiles .
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
These reactions retain the pyrazolo-pyrimidine scaffold while modifying the 4-methylpiperidinyl group .
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol produces Schiff base derivatives, which cyclize under acidic conditions to form triazolo-fused systems .
Heterocycle Fusion
Treatment with triethyl orthoformate in acetic acid yields tricyclic pyrazolo-triazolo-pyrimidines, expanding π-conjugation for enhanced EGFR-TK inhibition .
Alkylation and Acylation
The methylpiperidinyl nitrogen undergoes selective alkylation:
Halogen Exchange Reactions
The chlorobenzyl group participates in halogen swaps:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| F⁻/Kryptofix (DMF, 120°C) | Fluorobenzyl derivative | Enhanced metabolic stability | |
| NaBr/CuI (DMSO, 100°C) | Bromobenzyl analog | Intermediate for further coupling |
Structural Modifications Impacting Bioactivity
Comparative studies reveal reaction-dependent pharmacological effects:
| Derivative Type | IC₅₀ (EGFR-TK Inhibition) | Selectivity Over PI3K-α | Source |
|---|---|---|---|
| Parent compound | 0.45 µM | 12-fold | |
| 6-arylureidophenyl analog | 0.08 µM | 3-fold | |
| Tricyclic fused derivative | 0.12 µM | 28-fold |
Green Chemistry Approaches
Recent advancements employ solvent-free mechanochemical synthesis for:
This compound’s reactivity profile underscores its utility as a scaffold for developing kinase inhibitors, anticancer agents, and antimicrobials. Further exploration of its electrochemical and photochemical properties could unlock additional synthetic pathways .
Scientific Research Applications
1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on cellular processes and enzyme activities.
Medicine: Preliminary research suggests that it may have therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Core Modifications
The pyrazolo[3,4-d]pyrimidine scaffold is common among analogs, but substituent variations significantly influence bioactivity:
Key Observations :
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives often target kinases:
- Compound 33 (): A urea derivative with 4-chloro-3-(trifluoromethyl)phenyl and pyrazolo[3,4-d]pyrimidine moieties inhibits FLT3 and VEGFR2, showing complete tumor regression in xenograft models at 10 mg/kg .
Antiproliferative Effects
GPCR Modulation
- 1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine (): Targets GPR35, GPR55, and NOD1 receptors, implicated in inflammatory and metabolic disorders . The target compound’s piperidine substituent may reduce affinity for these receptors compared to piperazine-based analogs.
ADME Properties
- Metabolic Stability : Piperidine rings are less prone to oxidative metabolism than piperazines, possibly extending half-life .
Data Table: Select Analog Properties
Biological Activity
1-(2-Chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a pyrazole ring fused to a pyrimidine structure. Its molecular formula is with a molecular weight of approximately 304.80 g/mol.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Pyrazolo[3,4-d]pyrimidines are known to exhibit inhibitory effects on several kinases and receptors, which can lead to therapeutic effects in various diseases.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidines have significant antitumor properties. They exhibit inhibitory activity against several cancer-related targets such as BRAF(V600E) and EGFR. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways .
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidines
Anti-inflammatory Effects
In addition to antitumor activity, this compound has shown promise in anti-inflammatory applications. Pyrazolo derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Study:
A study involving animal models demonstrated that treatment with pyrazolo[3,4-d]pyrimidine derivatives significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6) in induced inflammatory conditions .
Pharmacological Studies
Pharmacological evaluations have revealed that this compound exhibits good bioavailability and pharmacokinetic properties. In vitro studies indicate that it has a favorable absorption profile with moderate metabolic stability.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | Moderate |
| Metabolic Stability | High |
| Half-life | 6 hours |
Q & A
Q. How to resolve contradictions in biological data across studies (e.g., varying IC₅₀ values in kinase assays)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
